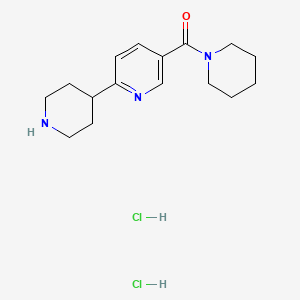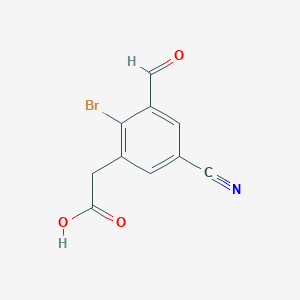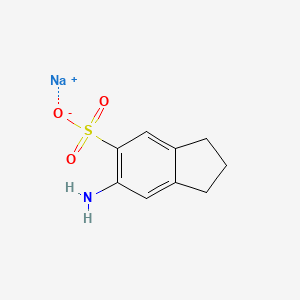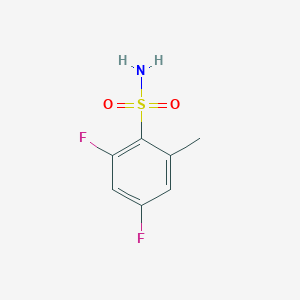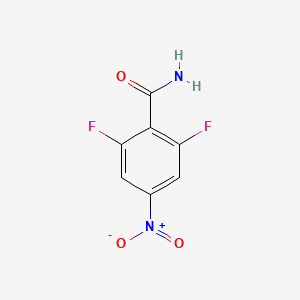
2-(Trifluoromethyl)isonicotinoyl chloride
Übersicht
Beschreibung
“2-(Trifluoromethyl)isonicotinoyl chloride” is a chemical compound with the molecular formula C7H3ClF3NO . It is also known as "2-(trifluoromethyl)pyridine-4-carbonyl chloride" . The compound has a molecular weight of 209.55 .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)isonicotinoyl chloride” is represented by the InChI code: 1S/C7H3ClF3NO/c8-5-1-3 (6 (9)14)4 (2-13-5)7 (10,11)12/h1-2H . This indicates the presence of a trifluoromethyl group (-CF3), a chloride atom, and an isonicotinoyl group in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)isonicotinoyl chloride” include a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO .Wissenschaftliche Forschungsanwendungen
Synthesis of Molecular Hosts and Coordination Networks
- A molecular host, tris(isonicotinoyl)cyclotriguaiacylene, was synthesized from cyclotriguaiacylene and isonicotinoyl chloride hydrochloride. This host forms a 2-D interwoven network through dimerization around acetonitrile guests, demonstrating an elegant structure in solid-state supramolecular assembly (Hardie & Sumby, 2004).
Transition Metal Complexes
- Transition metal complexes were prepared using 2-thenoyltrifluoroacetone isonicotinoyl hydrazone. This compound acts as a ligand for different metal ions and shows potential antioxidative action against specific radicals (Wu, Deng, & Chen, 1993).
Synthesis of Potential Antitumor Medicines
- N-(2-nitroxyethyl)isonicotinamide, synthesized from isonicotinoyl chloride, was used as a ligand in reactions with PdCl2 and PtCl2 to prepare complexes potentially useful as antitumor medicines (Fedorov et al., 2001).
Chelatometric Reagents
- 1-Isonicotinoyl-2-salicylidenehydrazine, prepared by condensing isonicotinic acid hydrazide and salicylaldehyde, was examined for its chelatometric properties with several cations, indicating its potential as a chelatometric reagent (Katiyar & Tandon, 1964).
Antimicrobial and Genotoxic Properties
- Organotin compounds obtained from reactions with isonicotinoylhydrazones were investigated for their antimicrobial properties and genotoxic potential. The study provides insights into the interactions and potential applications of these compounds (Mazza et al., 1992).
Intraocular Pressure Lowering Agents
- Compounds derived from the reaction of aromatic/heterocyclic sulfonamides with isonicotinoyl chloride were found to be efficient inhibitors of carbonic anhydrase isozymes, playing a critical role in aqueous humor secretion within the eye. This indicates their potential application as intraocular pressure lowering agents (Menabuoni et al., 1999).
Antimycobacterial Activity
- Various 2-isonicotinoylhydrazinocarbothioamides showed significant antimycobacterial activity, indicating their potential in treating tuberculosis, especially in cases resistant to common treatments (Almeida da Silva et al., 2008).
Photoaffinity Labeling Reagent
- 2-Diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane and phosgene, was identified as a promising reagent for photoaffinity labeling, offering a more stable alternative to other known diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976).
Safety and Hazards
“2-(Trifluoromethyl)isonicotinoyl chloride” is known to cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
Zukünftige Richtungen
Trifluoromethyl group-containing compounds, such as “2-(Trifluoromethyl)isonicotinoyl chloride”, have been the focus of research in recent years due to their potential in various applications, particularly in the development of new drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethyl reactions .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-12-5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBALPFIDJFDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)isonicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




